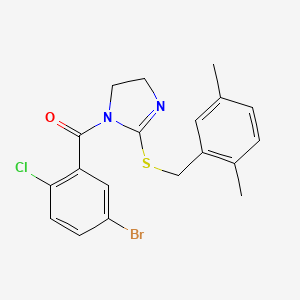
(5-bromo-2-chlorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-chlorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H18BrClN2OS and its molecular weight is 437.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-bromo-2-chlorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , identified by its CAS number 461432-22-4 , is a synthetic organic molecule with potential biological activity. Its structure features a brominated and chlorinated phenyl group linked to a thioether-substituted imidazole derivative, suggesting possible interactions with various biological targets.
- Molecular Formula : C15H12BrClN2OS
- Molecular Weight : 339.612 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : Recommended at -20°C for stability
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Receptor Tyrosine Kinases (RTKs) : These are crucial in signaling pathways that regulate cell proliferation and survival. The compound may act as an inhibitor of RTK pathways, similar to other known inhibitors in the class of multikinase inhibitors (MKIs) .
- Anticancer Activity : The structural components suggest potential anticancer properties, particularly through inhibition of angiogenesis mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities associated with this compound and related derivatives:
Case Studies
-
Anticancer Efficacy
A study investigated the effects of related imidazole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction, suggesting similar potential for the target compound . -
Targeting VEGFR
Research focusing on VEGFR inhibitors demonstrated that modifications in the phenyl group could enhance selectivity and potency against angiogenesis in tumor models. This indicates that structural analogs of the compound could be effective in cancer therapy . -
Thioether Compounds
Investigations into thioether-containing compounds revealed their role in modulating immune responses and exhibiting antimicrobial properties, providing a basis for further exploration into the biological activity of this compound .
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2OS/c1-12-3-4-13(2)14(9-12)11-25-19-22-7-8-23(19)18(24)16-10-15(20)5-6-17(16)21/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZFXLUALYFBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













